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7-Chloro-4-methoxy-1h-indole-2,3-dione

Cat. No.: B1619356
CAS No.: 15345-55-8
M. Wt: 211.6 g/mol
InChI Key: DVVWQQZWRTXTMK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isatin (B1672199) Derivatives in Heterocyclic Chemistry

Isatin (1H-indole-2,3-dione) is a naturally occurring indole (B1671886) derivative first isolated in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo. mdpi.com This orange-red solid has a rich history and serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, including various indoles and quinolines. mdpi.com The reactivity of isatin is notable; it possesses an aromatic ring, a ketone, and a γ-lactam moiety, allowing it to function as both an electrophile and a nucleophile. mdpi.com This chemical versatility enables numerous reactions such as N-substitutions, electrophilic aromatic substitutions at the C-5 and C-7 positions, and nucleophilic additions at the C-3 carbonyl group. mdpi.com

The significance of isatin and its derivatives extends beyond their synthetic utility. They are recognized as an important class of heterocyclic compounds that can be used as precursors for the synthesis of various drugs. achemblock.comrdd.edu.iq The development of synthetic methods, such as the Sandmeyer synthesis, has been crucial for producing isatin and its substituted analogs. achemblock.com Over the years, numerous research efforts have focused on the synthesis, chemical properties, and diverse applications of isatin derivatives, highlighting their foundational role in heterocyclic chemistry. rdd.edu.iq

Importance of Substituted Indole-2,3-diones as Privileged Scaffolds in Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net Substituted indole-2,3-diones are widely recognized as such privileged structures. researchgate.net The isatin core is a synthetically adaptable synthon, and modifications at the nitrogen atom or the aromatic ring can lead to a diverse range of biological activities. researchgate.net

The therapeutic potential of isatin derivatives is extensive, with studies demonstrating a wide spectrum of pharmacological effects. These include anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anti-HIV activities. achemblock.comresearchgate.net For instance, certain halogenated isatin derivatives have shown enhanced antibacterial activity, which is attributed to increased lipophilicity that facilitates transport across bacterial membranes. pharmint.net The introduction of various substituents onto the isatin ring can significantly influence the compound's biological activity, making it a key area of investigation in the search for new therapeutic agents. achemblock.compharmint.neteontrading.uk

Overview of 7-Chloro-4-methoxy-1H-indole-2,3-dione within the Substituted Isatin Class and its Potential Relevance

This compound, also known as 7-chloro-4-methoxyisatin, is a specific derivative within the broad class of substituted isatins. achemblock.comrdd.edu.iq While this compound is commercially available, detailed research specifically documenting its synthesis and biological activities is not extensively published. achemblock.combldpharm.com However, its structural features—a chlorine atom at the 7-position and a methoxy (B1213986) group at the 4-position—suggest potential areas of scientific interest based on the known properties of related isatin derivatives.

The presence of a halogen, such as chlorine, on the isatin ring is known to influence the molecule's biological profile. eontrading.uk For example, studies on other 7-chloro-isatin derivatives have explored their potential as antioxidant agents. rdd.edu.iqresearchgate.netuobaghdad.edu.iq The substitution pattern on the aromatic ring of isatin is a critical determinant of its activity. The introduction of electron-withdrawing groups, like chlorine, can enhance the biological efficacy of the scaffold. pharmint.net

The methoxy group at the 4-position may also play a significant role in the compound's properties. Methoxy-substituted indoles are of interest in various therapeutic areas. mdpi.com The combination of these two substituents on the isatin core makes this compound a compound of interest for further investigation in medicinal chemistry. Its potential relevance lies in the exploration of how these specific substitutions modulate the well-established biological activities of the parent isatin scaffold.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 15345-55-8 achemblock.combldpharm.com
Molecular Formula C₉H₆ClNO₃ achemblock.com
Molecular Weight 211.6 g/mol achemblock.com
IUPAC Name 7-chloro-4-methoxyindoline-2,3-dione achemblock.com
SMILES COC1=CC=C(Cl)C2=C1C(=O)C(=O)N2 achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO3 B1619356 7-Chloro-4-methoxy-1h-indole-2,3-dione CAS No. 15345-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVWQQZWRTXTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302189
Record name 7-chloro-4-methoxy-1h-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15345-55-8
Record name 15345-55-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-4-methoxy-1h-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation of 7 Chloro 4 Methoxy 1h Indole 2,3 Dione and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. The analysis of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR spectra provides definitive evidence for the connectivity and chemical environment of each atom within the 7-Chloro-4-methoxy-1H-indole-2,3-dione structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In the case of isatin (B1672199) derivatives, the aromatic protons and the N-H proton of the indole (B1671886) ring exhibit characteristic chemical shifts.

For this compound, the aromatic region is expected to show two doublets corresponding to the protons at the C-5 and C-6 positions. The proton at C-6 would likely appear at a lower field (further downfield) due to the deshielding effect of the adjacent chlorine atom at C-7. The methoxy (B1213986) group (-OCH₃) at the C-4 position will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The N-H proton of the lactam ring is anticipated to be a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and the electronic environment of the dicarbonyl system.

For comparison, in the analogue N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, the indole NH proton appears as a singlet at δ 11.37 ppm, and the methoxy protons resonate at δ 3.75 ppm. researchgate.net The aromatic protons of substituted indoles are generally observed between δ 6.8 and 8.3 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-5~ 6.9 - 7.2d
H-6~ 7.3 - 7.6d
4-OCH₃~ 3.9s
1-NH> 10.0s (broad)
Note: These are predicted values based on known substituent effects in similar indole systems.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group.

The two carbonyl carbons (C-2 and C-3) of the isatin core are the most downfield signals, typically appearing in the range of δ 155-185 ppm. The C-3 carbonyl (ketone) usually resonates at a lower field than the C-2 carbonyl (amide). The carbon attached to the chlorine (C-7) and the carbon attached to the methoxy group (C-4) will have their chemical shifts significantly affected. The C-4 carbon is expected to be shifted downfield due to the oxygen attachment, while the C-7 carbon's shift will be influenced by the electronegative chlorine. The methoxy carbon itself will appear as a distinct signal around δ 55-60 ppm.

For instance, in N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide, the methoxy carbon resonates at δ 55.6 ppm, and the aromatic carbons appear between δ 102 and 155 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~ 158 - 162
C-3 (C=O)~ 180 - 185
C-3a~ 115 - 120
C-4~ 150 - 155
C-5~ 110 - 115
C-6~ 125 - 130
C-7~ 118 - 123
C-7a~ 140 - 145
4-OCH₃~ 56 - 58
Note: These are predicted values based on known substituent effects in similar isatin systems.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom's chemical environment. For this compound, the ¹⁵N chemical shift of the indole nitrogen (N-1) would be characteristic of a lactam within a conjugated system. The electron-withdrawing nature of the adjacent carbonyl groups significantly deshields the nitrogen atom. ¹⁵N NMR is particularly useful for studying tautomerism and hydrogen bonding in nitrogen-containing heterocycles. The chemical shifts for ¹⁵N typically span a wide range, and for indole derivatives, can be influenced by substituents on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the H-5 and H-6 protons, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for C-5/H-5 and C-6/H-6, as well as the methoxy carbon to its corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. For example, the NH proton would show correlations to the C-2, C-3, C-3a, and C-7a carbons. The methoxy protons would show a correlation to the C-4 carbon, confirming the position of the methoxy group.

The combined use of these 2D NMR techniques allows for a complete and unambiguous structural elucidation of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying functional groups present in a molecule.

The most prominent features in the IR spectrum of this compound are the stretching vibrations of the two carbonyl groups. The isatin core contains an α-dicarbonyl system (a ketone and a lactam), which gives rise to characteristic absorption bands in the region of 1700-1800 cm⁻¹.

Typically, two distinct C=O stretching bands are observed for isatins. The band at a higher frequency corresponds to the C-3 ketone carbonyl, while the band at a lower frequency is assigned to the C-2 lactam carbonyl. For example, in related indole derivatives, carbonyl stretches are observed around 1690 cm⁻¹. researchgate.net The exact positions of these bands are sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chlorine at C-7 and the electron-donating methoxy group at C-4 will influence the electron density within the carbonyl bonds, causing shifts in their stretching frequencies. Vibrational coupling between the two carbonyl groups can also occur, sometimes resulting in symmetric and asymmetric stretching modes, which can further complicate the spectrum. The N-H stretching vibration of the lactam is also a key feature, typically appearing as a broad band in the region of 3100-3300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Isatin Analogues

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Lactam)3100 - 3300 (broad)
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Ketone, C-3)~ 1740 - 1760
C=O Stretch (Lactam, C-2)~ 1700 - 1720
C=C Stretch (Aromatic)1580 - 1620
C-O Stretch (Methoxy)1200 - 1300
C-Cl Stretch700 - 800
Note: These are typical ranges for substituted isatins.

Influence of Chloro and Methoxy Substituents on IR Spectral Signatures

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the case of this compound, the positions and intensities of its characteristic absorption bands are significantly influenced by the electronic effects of the chloro and methoxy substituents on the aromatic ring.

The isatin core is characterized by the presence of two carbonyl groups (a ketone at C-3 and a lactam at C-2) and an N-H group. The chloro group at the C-7 position acts as an electron-withdrawing group through induction, while the methoxy group at the C-4 position exerts an electron-donating effect through resonance. These opposing effects modulate the electron density distribution across the molecule, which in turn affects the bond strengths and vibrational frequencies of the functional groups.

To understand these influences, a comparative analysis with related analogues is insightful. For instance, studies on 7-chloroisatin (B1582877) derivatives have identified the C-Cl bond absorption in the range of 748-742 cm⁻¹. bldpharm.com The carbonyl (C=O) stretching vibrations in isatins are particularly sensitive to substitution. Typically, two distinct C=O stretching bands are observed. The electron-withdrawing nature of the chlorine atom is expected to increase the frequency of the C=O stretching vibrations due to a decrease in the negative charge density on the carbonyl carbons. Conversely, the electron-donating methoxy group would likely lower the C=O stretching frequencies.

The N-H stretching vibration, usually observed in the range of 3100-3300 cm⁻¹, is also affected. The electron-withdrawing chloro group can increase the acidity of the N-H proton, leading to a shift in its absorption, while the methoxy group may have the opposite effect. The characteristic C-O stretching of the methoxy group is expected to appear in the fingerprint region.

A summary of the expected IR absorption bands for this compound based on its analogues is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)Influence of Substituents
N-H Stretch~3200 - 3400Influenced by the electronic interplay of both substituents.
C=O Stretch (Ketone)~1730 - 1760Frequency is increased by the chloro group and decreased by the methoxy group.
C=O Stretch (Lactam)~1700 - 1730Frequency is increased by the chloro group and decreased by the methoxy group.
C-O Stretch (Aryl Ether)~1200 - 1280Characteristic of the methoxy group.
C-Cl Stretch~740 - 750Indicative of the chloro substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For isatin and its derivatives, the most significant electronic transitions are the n→π* and π→π* transitions. mdpi.comuobaghdad.edu.iq

The isatin chromophore typically displays a weak, long-wavelength absorption band corresponding to the n→π* transition of the non-bonding electrons of the carbonyl oxygens to an anti-bonding π* orbital. mdpi.com This transition is often observed in the visible region, contributing to the characteristic color of many isatin derivatives. A more intense absorption band at a shorter wavelength is assigned to the π→π* transition within the conjugated aromatic system. uobaghdad.edu.iq

The chloro and methoxy substituents on the aromatic ring of this compound are expected to cause shifts in the absorption maxima (λmax) of these transitions. The electron-donating methoxy group, acting as an auxochrome, is likely to cause a bathochromic (red) shift, moving the absorption to a longer wavelength, particularly for the π→π* transition. The electron-withdrawing chloro group may induce a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. The net effect on the spectrum will be a combination of these influences.

Electronic TransitionTypical λmax Range for Isatin Core (nm)Expected Influence of Substituents
n→π~350 - 450The position can be shifted by the combined electronic effects of the substituents.
π→π~280 - 320A bathochromic shift is expected due to the methoxy group, potentially counteracted by a hypsochromic shift from the chloro group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₉H₆ClNO₃. synquestlabs.comachemblock.com The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The confirmation of this exact mass by HRMS provides definitive evidence for the elemental composition of the synthesized molecule, which is a critical step in its structural elucidation. While a specific experimental HRMS spectrum for this compound is not detailed in the available literature, its theoretical monoisotopic mass serves as the benchmark for experimental verification.

CompoundMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
This compoundC₉H₆ClNO₃212.0063

The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong confirmation of the molecular formula of this compound.

Chemical Reactivity and Derivatization Strategies for 7 Chloro 4 Methoxy 1h Indole 2,3 Dione

Reactions at the Cyclic Carbonyl Centers (C2 and C3)

The indole-2,3-dione moiety is characterized by two distinct carbonyl groups: an α-keto group at the C3 position and an amide carbonyl (or lactam) at the C2 position. The C3-carbonyl exhibits typical ketonic reactivity and is the primary site for nucleophilic attack and condensation reactions.

One of the fundamental reactions at the C3-carbonyl is the Wittig reaction, which converts the carbonyl into an exocyclic double bond. beilstein-journals.org This reaction is typically carried out using phosphorus ylides, such as methylenetriphenylphosphorane, and provides a route to 3-methyleneoxindoles, which are themselves versatile synthetic intermediates. beilstein-journals.orgsemanticscholar.org The reactivity of the C3-carbonyl also allows for aldol-type condensation reactions with compounds possessing active methylene (B1212753) groups.

The C2-amide carbonyl is less electrophilic than the C3-ketone but can still be a site for nucleophilic attack, often leading to the cleavage of the N1-C2 bond and opening of the heterocyclic ring. nih.gov For instance, reactions with strong nucleophiles like hydrazines can, under specific conditions, result in ring-opened products instead of simple condensation at C3. The outcome of reactions with nucleophiles is often dependent on the reaction conditions and the nature of the substituent on the isatin (B1672199) nitrogen.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 7-Chloro-4-methoxy-1H-indole-2,3-dione is substituted with a deactivating, ortho-para directing chloro group at C7 and an activating, ortho-para directing methoxy (B1213986) group at C4. The isatin core itself is strongly deactivating. These competing electronic effects dictate the regioselectivity of substitution reactions.

Electrophilic Substitution: The strong deactivating effect of the fused dicarbonyl system generally makes electrophilic aromatic substitution challenging. However, the activating methoxy group at C4 directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C6 position (ortho and para to the methoxy group, respectively). The C7-chloro group further deactivates the ring. Therefore, forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. For example, the existence of compounds like 7-Bromo-5-chloro-4-methoxy-1H-indole suggests that electrophilic bromination would likely occur at the C5 position. bldpharm.com

Nucleophilic Aromatic Substitution: The chlorine atom at the C7 position is susceptible to nucleophilic aromatic substitution (SNAr). Its position ortho to a carbonyl group (C2) and on an electron-deficient ring system facilitates attack by nucleophiles. researchgate.netnih.gov This reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. researchgate.net The reaction is generally feasible only when the aromatic ring is activated by electron-withdrawing groups, a condition met by the isatin scaffold. researchgate.net

A prime example of this reactivity is the Suzuki-Miyaura cross-coupling reaction. While studied on the closely related 4,7-dichloro-N-methylisatin, the principles apply here. Such reactions, catalyzed by palladium complexes, allow for the substitution of the chloro group with various aryl or vinyl groups, providing a powerful tool for carbon-carbon bond formation.

Ring Expansion and Rearrangement Reactions of the Indole-2,3-dione Scaffold

The strained five-membered ring and the electrophilic C3-carbonyl make the indole-2,3-dione scaffold amenable to various ring expansion and rearrangement reactions, providing access to larger and more complex heterocyclic systems. nih.gov These transformations are valuable for generating structural diversity and synthesizing important scaffolds like quinolines and quinazolines. researchgate.netrsc.org

One common strategy involves the reaction of isatins with diazo compounds. For example, a catalytic asymmetric reaction between isatins and α-alkyl-α-diazoesters can lead to a one-carbon ring expansion. lookchem.com This process, often involving a 1,2-aryl migration, yields highly functionalized C4-quaternary 2-quinolone derivatives. lookchem.com

Another approach is the oxidative ring expansion to form quinazolinediones. The reaction of isatin-derived Schiff bases (imines) with reagents like sodium borohydride (B1222165) can unexpectedly promote an oxidative expansion of the five-membered ring into the six-membered quinazolinedione core. researchgate.net Isatins can also be converted into quinazolines through reactions with amidine hydrochlorides. organic-chemistry.org

Furthermore, unique two-carbon ring expansions have been developed. A reaction involving an N-substituted pyridinium (B92312) bromide and indene-1,3-dione as the two-carbon source can transform the isatin scaffold into a functionalized dibenzo[b,d]azepin-6-one. nih.govrsc.org

Table 1: Examples of Ring Expansion Reactions of the Isatin Scaffold

Starting Material Reagents Product Scaffold Reference
Isatin α-Alkyl-α-diazoester, Sc(OTf)₃/N,N'-dioxide catalyst C4-Quaternary 2-Quinolone lookchem.com
3-Phenylethylimino-2-indolinone Sodium Borohydride 2,4(1H,3H)-Quinazolinedione researchgate.net
Isatin N-Substituted Pyridinium Bromide, Indene-1,3-dione Dibenzo[b,d]azepin-6-one rsc.org
Isatin 6-Amino Uracil, p-Toluene Sulphonic Acid Isoxazolo[5,4-b]quinoline rsc.org

Condensation Reactions with Nitrogenous Nucleophiles (e.g., Amines, Hydrazines)

The most characteristic reaction of this compound is the condensation at the C3-ketone with a wide variety of primary amines and related nitrogen nucleophiles. These reactions typically occur under mild, often acid-catalyzed, conditions and result in the formation of a C=N double bond, yielding Schiff bases (imines) or hydrazones.

The mechanism involves the initial nucleophilic attack of the amine on the electrophilic C3-carbonyl carbon, forming an unstable hemiaminal (or carbinolamine) intermediate. This is followed by the elimination of a water molecule to generate the final imine product. These Schiff bases are important in their own right and also serve as intermediates for further transformations, such as the ring expansion reactions mentioned previously. researchgate.net

A wide range of nitrogenous nucleophiles can be used, including:

Primary Aromatic and Aliphatic Amines: To form various N-substituted imines.

Hydrazine (B178648) and its Derivatives (e.g., phenylhydrazine): To form hydrazones and phenylhydrazones.

Hydroxylamine (B1172632): To form the corresponding oxime.

Semicarbazide and Thiosemicarbazide (B42300): To form semicarbazones and thiosemicarbazones.

Amines with other functional groups: For example, reaction with 3-aminopropanol can yield the corresponding iminoindole. tandfonline.com

The synthesis of Schiff's bases from isatin derivatives and 2-hydrazinoquinazolin-4-ones has been reported as a route to novel hybrid molecules. researchgate.netnih.gov

Table 2: Common Condensation Reactions at the C3-Position

Isatin Derivative Nitrogen Nucleophile Product Type
This compound Primary Amine (R-NH₂) Schiff Base / Imine
This compound Hydrazine (H₂N-NH₂) Hydrazone
This compound Hydroxylamine (H₂N-OH) Oxime
This compound Thiosemicarbazide (H₂N-NH-C(S)-NH₂) Thiosemicarbazone

Biological Activities and Pharmacological Profiles of 7 Chloro 4 Methoxy 1h Indole 2,3 Dione Derivatives

Anticancer and Antitumor Potential

Derivatives of the isatin (B1672199) scaffold are widely recognized for their potential in oncology. The strategic incorporation of halogen atoms, such as chlorine, at the C-5, C-6, or C-7 positions of the isatin core is a known method to potentially enhance cytotoxic activity against tumor cells. nih.gov These modifications are central to the development of new anticancer agents, with research focusing on their ability to inhibit cancer cell growth and induce cell death.

Activity against Specific Human Cancer Cell Lines (e.g., MCF-7, A549, HCT-116, HeLa)

The anticancer potential of isatin derivatives is frequently evaluated against a panel of human cancer cell lines. Studies on halogenated isatins, such as those containing fluorine or chlorine, have demonstrated moderate cytotoxic activity. nih.gov For instance, new N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides have been screened against a variety of cell lines including human breast carcinoma (MCF-7), colon carcinoma (HCT-116), and cervical cancer (HeLa). researchgate.net While specific data for 7-Chloro-4-methoxy-1H-indole-2,3-dione derivatives is limited, the general class of substituted isatins shows promise. For example, certain fluorinated and chlorinated 1-benzylisatins have shown activity against all tested tumor cell lines. nih.gov

Table 1: Illustrative Anticancer Activity of Halogenated Isatin Derivatives This table is representative of data for related halogenated isatin compounds, as specific IC50 values for this compound derivatives are not available in the provided search results.

Compound Type Cell Line Activity (IC₅₀)
ortho-chlorobenzylisatin HuTu 80 (Duodenal adenocarcinoma) ~40 µM
ortho-fluorobenzylisatin HuTu 80 (Duodenal adenocarcinoma) Moderately Active
7-chloro-4-hydroxy-quinolone derivative MCF-7 (Breast) Screening Conducted
7-chloro-4-hydroxy-quinolone derivative HCT-116 (Colon) Screening Conducted

Modulation of Cell Proliferation and Apoptosis Pathways

The mechanism of action for the anticancer effects of many isatin derivatives involves the disruption of normal cell cycle progression and the induction of apoptosis (programmed cell death). nih.gov For example, the cytotoxic effects of certain halogenated isatins are linked to the induction of apoptosis, which is caused by the dissipation of the mitochondrial membrane and an increase in reactive oxygen species within tumor cells. nih.gov Studies on isatin-based compounds have shown they can induce apoptosis by inhibiting key enzymes involved in cell proliferation and survival, such as phosphoinositide-3 kinase (PI3K). nih.gov After treatment with specific chlorinated isatins, a notable increase in cells undergoing both early and late-stage apoptosis has been observed. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

The indole (B1671886) nucleus is a key structural motif in the development of new antimicrobial agents. nih.govnih.gov Modifications to the isatin core, such as the introduction of triazole or thiadiazole moieties, have been shown to yield compounds with a broad spectrum of antibacterial and antifungal activity. nih.gov

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of indole have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Indole-triazole conjugates, for example, have demonstrated good to moderate activity against several Gram-negative strains. mdpi.com Studies have also confirmed the activity of indole derivatives against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.gov The antibacterial action of these compounds can involve mechanisms such as the depolarization and disruption of the bacterial membrane. nih.gov

Antifungal Activity against Fungal Pathogens

The development of novel antifungal agents is crucial, and indole derivatives represent a promising class of compounds. Hybrid molecules that combine the indole structure with a 1,2,4-triazole (B32235) ring have exhibited potent antifungal activity against various fungal pathogens, including Candida albicans and Candida tropicalis. nih.govmdpi.com In some cases, the antifungal efficacy of these synthetic compounds has been found to be comparable or even superior to existing antifungal drugs. mdpi.com

Table 2: Illustrative Antimicrobial Spectrum of Indole-Triazole Derivatives This table represents typical findings for indole derivatives, as specific MIC values for this compound derivatives are not available in the provided search results.

Compound Type Microorganism Activity (MIC)
Indole-triazole conjugate Candida tropicalis As low as 2 µg/mL
Indole-triazole conjugate Candida albicans 2 µg/mL
Indole-triazole derivative Staphylococcus aureus 3.125-50 µg/mL
Indole-triazole derivative Escherichia coli 3.125-50 µg/mL

Antiviral Activities, Including Anti-HIV Potential

The isatin scaffold is a versatile base for the development of broad-spectrum antiviral agents. nih.gov Derivatives have been investigated for activity against a range of viruses, with a notable focus on anti-HIV research. The antiviral efficacy of these compounds is highly dependent on the nature and position of substituents on the isatin ring. nih.gov For example, the introduction of an electron-withdrawing group at the C-5 position of the isatin moiety has been associated with potent inhibition of HIV-1 replication. nih.gov Other modifications, such as the creation of isatin-β-thiosemicarbazones, have been explored to inhibit viral replication and the expression of viral proteins for viruses like the chikungunya virus. nih.gov While direct studies on 7-chloro-4-methoxy substituted derivatives are not detailed in the search results, the general findings for substituted isatins suggest this would be a promising area of investigation. nih.gov

Anti-inflammatory and Analgesic Effects

Research into the anti-inflammatory and analgesic properties of isatin (1H-indole-2,3-dione) and its derivatives has established this scaffold as a promising source for the development of new therapeutic agents. ijpbs.comresearchgate.netnih.gov Isatin derivatives have been shown to exhibit these effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov

While the broader class of isatin derivatives has been a subject of extensive study, specific research focusing exclusively on the anti-inflammatory and analgesic effects of This compound derivatives is not extensively detailed in the currently available literature. However, the general findings for substituted isatins provide a foundation for the potential activities of this specific compound. For instance, studies on various isatin Schiff's bases and other derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models and analgesic effects in tail-flick tests. ijpbs.comresearchgate.net The nature and position of substituents on the isatin ring are known to play a crucial role in modulating these activities. For example, the presence of a halogen, such as chlorine, at different positions of the isatin core has been noted to influence the biological activity profile. nih.gov

Further investigation is required to specifically elucidate the anti-inflammatory and analgesic potential of derivatives of this compound and to determine the specific contribution of the 7-chloro and 4-methoxy substitutions to these effects.

Anticonvulsant and Neuroprotective/Neurobehavioral Effects

The isatin scaffold has been recognized for its significant potential in the development of central nervous system (CNS) active agents, particularly those with anticonvulsant and neuroprotective properties. The structural features of isatin derivatives, including an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor group, are considered important for their anticonvulsant activity. researchgate.net

Specific studies on derivatives of This compound for these effects are limited in the reviewed literature. However, research on related chloro-substituted isatin derivatives provides valuable insights. For example, 6-chloroisatin-3-(4-bromophenyl)-semicarbazone has been identified as a potent anticonvulsant in various experimental models. ijpbs.com The presence of a chloro group on the isatin ring has been suggested to enhance lipophilicity, which may contribute to increased anticonvulsant activity. amanote.com

In the context of neuroprotection, isatin-based hydrazone derivatives have been investigated for their ability to inhibit monoamine oxidases (MAOs), enzymes implicated in the pathophysiology of neurodegenerative diseases. scielo.br Some of these derivatives have shown neuroprotective effects in cellular models by enhancing antioxidant levels and reducing pro-inflammatory cytokines. scielo.br While these findings are promising, dedicated studies are necessary to determine the specific anticonvulsant and neuroprotective profile of this compound derivatives.

Antitubercular Activities

The search for new and effective antitubercular agents is a global health priority, and isatin derivatives have emerged as a promising class of compounds. The isatin core is a key pharmacophore in various molecules with antimycobacterial activity.

Direct studies on the antitubercular activity of This compound derivatives are not prominently featured in the available scientific literature. However, research on structurally related compounds offers some perspective. For instance, various 1,2,4-triazole-isatin derivatives have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis shikimate kinase, with some demonstrating significant antimycobacterial activity. nih.gov

Furthermore, studies on 7-chloro-4-alkoxyquinoline derivatives, which share the 7-chloro substitution pattern, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net These findings suggest that the chloro substitution at the 7-position of a heterocyclic ring system can be a relevant feature for antitubercular activity. The specific impact of the 4-methoxy group in conjunction with the 7-chloro substituent on the isatin core warrants targeted investigation to ascertain the antitubercular potential of this particular class of derivatives.

Other Noteworthy Biological Activities (e.g., Antidiabetic, Antioxidant)

Beyond the aforementioned activities, derivatives of the isatin family have been explored for a range of other pharmacological effects. Notably, a derivative of 7-chloro-isatin has been investigated for its antidiabetic potential.

Antidiabetic Activity

A study on N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide , a derivative of 7-chloroisatin (B1582877), demonstrated significant antidiabetic effects in an alloxan-induced diabetic rat model. ijpbs.com This derivative was found to cause a significant reduction in blood glucose levels. ijpbs.com Furthermore, it showed a positive impact on the oral glucose tolerance test, body weight, and serum lipid profiles of the diabetic rats. ijpbs.com

The table below summarizes the effect of N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide on blood glucose levels in diabetic rats.

GroupDay 0 (mg/dl)Day 3 (mg/dl)Day 7 (mg/dl)Day 14 (mg/dl)
Diabetic Control380.16 ± 10.21385.50 ± 11.84390.16 ± 11.53398.50 ± 12.01
Isatin Derivative (50 mg/kg)375.16 ± 11.50208.16 ± 12.42160.50 ± 10.25110.83 ± 9.40
Glibenclamide (10 mg/kg)382.50 ± 12.40190.33 ± 11.53145.16 ± 10.8398.16 ± 8.21
Data is presented as Mean ± SEM. Data sourced from Nirmala M, et al. (2014). ijpbs.com

Antioxidant Activity

Mechanisms of Action at the Molecular and Cellular Level

Interaction with Key Biological Targets and Signaling Pathways

The isatin (B1672199) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets. nih.gov Derivatives are known to engage multiple cellular mechanisms, including those related to angiogenesis, cell cycle control, and various protein kinases. youtube.com

Protein Kinase Inhibition (e.g., VEGFR-2, EGFR, Tyrosine Kinases, PI3K, ERK2, CDK2)

The isatin nucleus is a foundational component in the design of various protein kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.commedchemexpress.com Several FDA-approved multi-kinase inhibitors, such as Sunitinib and Nintedanib, which target VEGFR among other kinases, are based on an indole (B1671886) framework, underscoring the scaffold's importance. youtube.com

Research into isatin derivatives has demonstrated potent VEGFR-2 inhibitory activity. mdpi.comnih.gov For instance, certain synthetic isatin-based sulfonamides and other derivatives exhibit strong inhibition of the VEGFR-2 kinase, with IC₅₀ values in the nanomolar range, comparable to the kinase inhibitor sorafenib. mdpi.comnih.gov One study reported isatin derivatives with VEGFR-2 inhibitory IC₅₀ values as low as 23.10 nM. mdpi.com The general structure of these inhibitors allows them to fit within the active site of the VEGFR-2 enzyme, targeting key amino acid residues. medchemexpress.comresearchgate.net Additionally, isatin-based compounds have been investigated as inhibitors of other kinases, such as phosphoinositide-3 kinase (PI3K), which is crucial in breast cancer pathways. frontiersin.org

Table 1: VEGFR-2 Inhibition by Select Isatin Derivatives

Compound Type Target IC₅₀ (nM) Reference
Isatin Derivative 13 VEGFR-2 69.11 nih.gov
Isatin Derivative 14 VEGFR-2 85.89 nih.gov
Isatin Sulphonamide 12b VEGFR-2 23.10 mdpi.com
Isatin Sulphonamide 11c VEGFR-2 30.10 mdpi.com
Sorafenib (Reference) VEGFR-2 29.70 - 53.65 mdpi.comnih.gov

This table is interactive. Click on headers to sort.

Carbonic Anhydrase Inhibition (specifically Tumor-Associated CA IX and CA XII)

The isatin scaffold has been explored for the development of carbonic anhydrase inhibitors (CAIs), particularly targeting the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov These enzymes are involved in pH regulation in tumors and are considered valuable anticancer targets. nih.gov The design of isatin-based benzene (B151609) sulfonamides has yielded compounds with inhibitory activity against these isoforms. nih.govnih.gov The nature and position of substituents on the isatin ring play a crucial role in determining the inhibitory activity and selectivity. nih.govmdpi.com

However, the specific substitution pattern of 7-Chloro-4-methoxy-1H-indole-2,3-dione may present challenges for this particular target. A study on sulfonamide-tethered isatin derivatives designed as dual VEGFR-2 and CA inhibitors found that while the compounds were potent VEGFR-2 inhibitors, they failed to inhibit hCA isoforms I, II, and IX. mdpi.comresearchgate.net The lack of CA inhibitory activity was attributed to potential steric hindrance caused by a methoxy (B1213986) group neighboring the sulfonamide moiety. mdpi.comresearchgate.net This suggests that while the isatin scaffold is a viable starting point for CAIs, the 4-methoxy substitution could be detrimental to this specific mechanism of action.

Tubulin Polymerization Inhibition

A significant mechanism of action for many indole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. frontiersin.org Isatin derivatives, in particular, have been identified as a class of tubulin inhibitors. frontiersin.orghmdb.ca

Studies on 5,7-dibromoisatin derivatives demonstrated that these compounds can inhibit tubulin polymerization effectively, with some analogs showing inhibitory activity significantly better than vinblastine (B1199706) sulfate (B86663) in cell-free assays. frontiersin.orgresearchgate.net This activity is linked to their ability to induce cell cycle arrest and is a key part of their cytotoxic effect on cancer cells. frontiersin.org Furthermore, some of these isatin analogs were shown to be dual inhibitors, not only affecting tubulin polymerization but also suppressing the Akt signaling pathway, which is critical for cell survival. frontiersin.orgresearchgate.net This dual-action mechanism makes such compounds promising candidates for cancer therapy. researchgate.net

Interaction with Nucleic Acids (DNA) and Telomerase

Several studies have confirmed that the isatin scaffold can interact with DNA. Isatin derivatives have been shown to bind to calf thymus DNA (CT-DNA), with evidence pointing towards a mixed mode of interaction that includes partial intercalation and groove binding. mdpi.comnih.gov The binding constants (Kb) for some isatin thiosemicarbazone derivatives have been reported in the range of 1.72 × 10⁴ M⁻¹ to 9.73 × 10⁵ M⁻¹. nih.gov Other analyses suggest that certain arylidene indolin-2-ones bind to the minor groove of DNA. nih.gov This interaction with DNA is a potential mechanism for the observed cytotoxic and antimicrobial activities of these compounds. mdpi.comnih.gov Some isatin-based Schiff bases have also been identified as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov

Telomerase is an enzyme crucial for maintaining telomere length and is reactivated in the vast majority of human tumors, making it an attractive target for anticancer drugs. nih.govmdpi.com While telomerase inhibition is a validated anticancer strategy, and inhibitors based on various heterocyclic scaffolds like isothiazolones have been identified, there is currently no direct evidence in the searched literature showing that isatin derivatives function as telomerase inhibitors. nih.govmdpi.com

Table 2: DNA Binding Constants for Select Isatin Derivatives

Compound Type Binding Constant (K_b) (M⁻¹) Binding Mode Reference
Isatin Thiosemicarbazone Derivatives 1.72 x 10⁴ - 9.73 x 10⁵ Intercalation/Groove nih.gov
Imidazolidine/Thiazolidine Isatin Derivatives High (Specific values vary) Mixed: Partial Intercalation & Groove mdpi.com
Arylidene Indolin-2-one (4d) 1.35 x 10⁴ (vs. EB) Minor Groove nih.gov

This table is interactive. Click on headers to sort.

Ion Channel Modulation (e.g., CFTR)

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an anion channel, and its modulation is a key therapeutic strategy for cystic fibrosis. mdpi.comcff.org Extensive searches of the available literature did not yield any studies linking this compound or other isatin derivatives to the modulation of CFTR or other ion channels. While some indole-containing structures have been investigated as CFTR modulators, they are not based on the isatin scaffold. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs with proven anticancer activity. nih.govnih.gov The isatin scaffold has been successfully incorporated into novel HDAC inhibitors, typically acting as the "cap" group that recognizes the surface of the enzyme's active site pocket. nih.govnih.gov

In the design of isatin-based hydroxamic acids as HDAC inhibitors, substitutions on the isatin ring were found to be critical for activity. nih.gov Notably, a derivative with a chlorine atom at the 7-position (7'-Cl) of the isatin moiety exhibited good inhibition against histone deacetylation. nih.gov This finding is directly relevant to the structure of this compound. Docking studies have shown that these isatin-based compounds can bind effectively to the active site of HDAC2 and HDAC8. nih.gov This line of research indicates that the isatin framework, particularly with a 7-chloro substitution, is a promising pharmacophore for designing potent HDAC inhibitors. frontiersin.orgnih.gov

Affected Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition)

There is no specific information available in the reviewed scientific literature regarding the effects of this compound on cellular processes such as cell cycle arrest, apoptosis induction, or angiogenesis inhibition.

Receptor Binding and Modulation Profile

There are no public data detailing the receptor binding and modulation profile of this compound.

Structure Activity Relationship Sar Studies of 7 Chloro 4 Methoxy 1h Indole 2,3 Dione and Its Derivatives

Influence of Halogenation (e.g., Chlorine at C7) on Biological Potency, Selectivity, and Electronic Properties

The introduction of halogen atoms, particularly chlorine, into the isatin (B1672199) scaffold is a well-established strategy for modulating biological activity. The position and nature of the halogen substituent profoundly affect the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn dictate its pharmacological effects.

The chlorine atom at the C7 position of the 1H-indole-2,3-dione nucleus exerts a powerful influence on the molecule's properties. Key effects include:

Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of the molecule. researchgate.net This can enhance its ability to cross biological membranes, such as the cell membrane, potentially leading to improved bioavailability and greater access to intracellular targets. researchgate.net

Electronic Effects: Chlorine is a highly electronegative atom, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the isatin ring, particularly at the C3 carbonyl position, which is a common site for nucleophilic attack in derivatization reactions. Enhanced electrophilicity at the reactive carbonyl can lead to more favorable interactions with nucleophilic residues in a biological target's active site. Research on related isatins has shown that the presence of electron-withdrawing groups, such as chlorine at the C7 position, can synergistically enhance enantioselectivity in asymmetric reactions, highlighting the significant electronic impact of this substituent.

Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation. By placing a chlorine atom at C7, the molecule is protected from potential hydroxylation at this site by metabolic enzymes like cytochrome P450, which can increase the compound's metabolic stability and prolong its duration of action.

Enhanced Biological Potency: Numerous studies on isatin derivatives have demonstrated that halogenation at the C5 and/or C7 positions often leads to a significant enhancement in biological activity, including anticancer and antimicrobial effects. For instance, studies on 7-chloroisatin (B1582877) have shown it to be a key intermediate for anticancer drugs and to possess significant cytotoxicity against various cancer cell lines. The combination of increased lipophilicity and favorable electronic properties contributes to stronger interactions with molecular targets, such as enzymes and receptors, leading to improved potency. researchgate.net

The table below summarizes the general influence of C7-halogenation on the properties of the isatin scaffold.

PropertyEffect of C7-ChlorinationRationale
Lipophilicity IncreasedAddition of a lipophilic chlorine atom.
Electronic Profile Strong electron-withdrawing effect (-I)High electronegativity of chlorine.
Reactivity Increased electrophilicity at C3-carbonylInductive effect polarizes the carbonyl bond.
Metabolic Stability Potentially increasedBlocks a site of potential oxidative metabolism.
Biological Potency Generally enhancedImproved membrane permeability and target binding.

Role of the Methoxy (B1213986) Group (at C4) in Pharmacological Activity and Ligand-Target Interactions

The methoxy group (-OCH3) at the C4 position introduces another layer of complexity and potential for modulation of the isatin core's activity. Unlike the electron-withdrawing chloro group, the methoxy group is generally considered an electron-donating group through resonance (+R effect), while also having a moderate inductive electron-withdrawing effect (-I).

The key contributions of the C4-methoxy group include:

Hydrogen Bonding Capability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This allows for the formation of specific hydrogen bonds with amino acid residues (e.g., from serine, threonine, or lysine) in a protein's binding pocket, which can significantly enhance binding affinity and selectivity for the target.

Steric and Conformational Influence: The presence of the methoxy group at C4 introduces steric bulk, which can influence the preferred conformation of the molecule and its derivatives. This steric hindrance can either promote or hinder binding to a target, depending on the topology of the active site, thus contributing to the compound's selectivity profile.

Lipophilicity and Solubility: The methoxy group can have a variable effect on solubility. While it adds a non-polar methyl group, the oxygen atom can participate in hydrogen bonding with water, potentially improving aqueous solubility under certain conditions. Studies on related heterocyclic compounds have shown that a methoxy group can enhance lipophilicity and membrane permeability. researchgate.net

In studies of other isatin derivatives, the introduction of electron-donating groups has been shown to improve activity in certain contexts, suggesting the C4-methoxy group could be beneficial for specific pharmacological applications. jocpr.com

Impact of Substitutions at N1, C2, and C3 Positions on Activity Profiles and Pharmacological Efficacy

The isatin scaffold of 7-Chloro-4-methoxy-1H-indole-2,3-dione offers three primary sites for chemical modification: the N1-position (the indole (B1671886) nitrogen), the C2-carbonyl, and the C3-carbonyl. Derivatization at these positions is a cornerstone of isatin chemistry, allowing for the generation of vast chemical diversity and the optimization of pharmacological activity. nih.gov

N1-Position (Indole Nitrogen): The hydrogen atom at the N1 position is acidic and can be readily substituted.

N-Alkylation/Arylation: Introducing alkyl or aryl groups at the N1 position is a common strategy. N-alkylation can increase lipophilicity, which may enhance cell permeability and potency. nih.gov For example, N-benzylation has been shown to confer potent antiproliferative activity in some isatin series. jocpr.com The nature of the substituent is critical; bulky groups can sometimes lead to decreased activity due to steric clashes within the target's binding site.

C2-Position (Carbonyl Group): The C2-carbonyl is part of a stable amide (lactam) linkage and is generally less reactive than the C3-carbonyl. However, it is crucial for the structural integrity and planarity of the ring system. Modifications at this position are less common but can involve the synthesis of spiro-fused heterocyclic systems, which conformationally constrain the molecule and can lead to highly specific biological activities. researchgate.net

C3-Position (Carbonyl Group): The C3-carbonyl is highly reactive and the most frequent site for derivatization. It readily undergoes condensation reactions with various nucleophiles to form a wide range of derivatives.

Schiff Bases and Hydrazones: Reaction with primary amines or hydrazines yields C3-imino or C3-hydrazono derivatives, respectively. These modifications significantly expand the molecular structure and introduce new hydrogen bonding donors and acceptors, often leading to potent biological activities. For instance, isatin-based thiosemicarbazones have shown significant antituberculosis activity.

Aldol Condensation: The C3-carbonyl can react with active methylene (B1212753) compounds to form 3-substituted-3-hydroxyindolin-2-ones, which are precursors to many biologically active molecules. mdpi.com

The following table presents representative data from studies on various isatin scaffolds, illustrating how substitutions at these key positions influence biological activity.

Base ScaffoldPosition of SubstitutionSubstituentBiological Activity (IC₅₀)Target/Cell Line
IsatinC3=N-NH-C(=S)NH-Phenyl0.25 µg/mL (MIC)M. tuberculosis
5-NitroisatinC3=N-NH-C(=S)NH-(4-Cl-Phenyl)0.20 µg/mL (MIC)M. tuberculosis
IsatinN1Benzyl (B1604629)1.17 µMHT-29 (Colon Cancer)
5-Fluoro-isatinN1Morpholinomethyl>100 µMM. tuberculosis
IsatinC3Schiff base with Sulfamethoxazole6.25 µg/mL (MIC)S. aureus

This table is illustrative, drawing from SAR studies on various isatin derivatives to show general principles. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a molecule like this compound, a QSAR model could predict the biological potency of its yet-unsynthesized derivatives, thereby guiding rational drug design and prioritizing synthetic efforts. ubbcluj.ro

A typical QSAR study on this scaffold would involve:

Data Set Generation: A series of derivatives of this compound would be synthesized with systematic variations, for example, at the N1 or C3 positions. Their biological activity (e.g., IC₅₀ values) would be measured in a relevant assay.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," are calculated. For this specific scaffold, key descriptors would include:

Electronic Descriptors: Parameters that quantify the effect of the C7-Cl and C4-OMe groups, such as Hammett constants (σ), partial atomic charges, and dipole moment.

Lipophilic Descriptors: LogP or CLogP values to describe the molecule's hydrophobicity.

Steric/Topological Descriptors: Molecular weight, molar refractivity, and connectivity indices that describe the size and shape of the molecule and its substituents.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). jocpr.comjournaljpri.com

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in model generation). nih.gov

QSAR studies on other isatin derivatives have successfully identified key structural requirements for activity. For example, models have shown that for certain anticancer activities, lower lipophilicity and specific electronic features on N1-substituents are favorable. jocpr.com A validated QSAR model for this compound derivatives would provide crucial insights into how to optimize the structure for maximal potency and selectivity.

Conformational Flexibility and Tautomerism in Relation to SAR

The biological activity of a molecule is intimately linked to its three-dimensional shape and the existence of different, interconvertible isomers, such as tautomers.

Tautomerism: The 1H-indole-2,3-dione core can theoretically exist in different tautomeric forms.

Lactam-Lactim Tautomerism: The N1-C2 amide bond can tautomerize to a lactim form (2-hydroxy-1H-indol-3(2H)-one). While the lactam form is overwhelmingly predominant under normal conditions, the electronic properties of ring substituents can influence the energy barrier for this conversion. The electron-donating C4-methoxy group and electron-withdrawing C7-chloro group would subtly modulate the electron density at N1 and C2, potentially affecting interactions in a target's active site where proton transfer might occur.

Keto-Enol Tautomerism: The C3-ketone can tautomerize to an enol form (3-hydroxy-1H-indol-2-one). This is particularly relevant for C3-derivatives. For example, C3-hydrazones can exist as amino or imino tautomers, and the specific tautomeric form present can be critical for binding to a biological target. HQSAR (Hologram QSAR) studies on related heterocyclic systems have successfully modeled the activity of different tautomers, revealing that one form may be significantly more active than the other. nih.gov

Conformational Flexibility: While the core indole ring is largely planar and rigid, substituents introduced at the N1 and C3 positions introduce conformational flexibility. For example, an N-benzyl group can rotate, and the orientation of this group relative to the isatin plane can be a determining factor for activity. Similarly, the side chains of C3-thiosemicarbazone derivatives can adopt different conformations (syn/anti, E/Z). The design of spiro-fused derivatives at the C3 position is a strategy to reduce this conformational flexibility, locking the molecule into a specific shape to enhance affinity and selectivity for a particular target. researchgate.net The C7-chloro and C4-methoxy groups can influence the preferred conformation of these flexible side chains through steric or electronic interactions.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode of isatin (B1672199) derivatives and identifying key interactions that contribute to their biological activity.

While specific molecular docking studies on 7-Chloro-4-methoxy-1H-indole-2,3-dione are not extensively documented in the reviewed literature, studies on analogous substituted isatins provide a framework for predicting its behavior. For instance, docking studies of isatin derivatives into the active sites of various enzymes, such as cyclooxygenase (COX) and kinases, have revealed common interaction patterns. ut.ac.irresearchgate.net The isatin core often forms hydrogen bonds through its C2-carbonyl oxygen and the N-H group. derpharmachemica.com

In a study on N-alkyl-isatin-3-imino aromatic amine derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, key interactions were observed with residues like Met 769 and Thr 766, which formed hydrogen bonds with the carbonyl groups of the isatin ring. uokerbala.edu.iq Hydrophobic interactions with residues such as Ala 719 and Gly 772 were also noted. uokerbala.edu.iq Given the structural similarities, it can be hypothesized that this compound would engage in similar interactions, with the chloro and methoxy (B1213986) substituents influencing the orientation and strength of binding within the target's active site. The electron-withdrawing nature of the chlorine at C7 and the electron-donating methoxy group at C4 would modulate the electronic distribution of the isatin core, potentially influencing these interactions.

Table 1: Examples of Key Interacting Residues for Substituted Isatin Derivatives from Molecular Docking Studies

Compound/Derivative ClassTarget EnzymeKey Interacting ResiduesType of Interaction
N-alkyl-isatin-3-imino aromatic aminesEGFR Tyrosine KinaseMet 769, Thr 766Hydrogen Bonding
N-alkyl-isatin-3-imino aromatic aminesEGFR Tyrosine KinaseAla 719, Gly 772Hydrophobic Interaction
2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivativesCOX-2Not specifiedNot specified

Note: This table presents data from studies on analogous isatin derivatives to infer potential interactions for this compound.

The binding affinity, often expressed as the binding energy (ΔG) or the inhibition constant (Ki), is a critical parameter predicted by molecular docking simulations. Lower binding energies and Ki values indicate a more stable ligand-receptor complex and potentially higher inhibitory activity.

For various isatin derivatives, docking studies have reported a wide range of binding affinities depending on the target and the substitution pattern. For example, in a study of N-alkyl-isatin-3-imino aromatic amine derivatives, a docking score of -7.33 kcal/mol was reported for one of the potent compounds against EGFR tyrosine kinase. uokerbala.edu.iq In another study on isatin sulfonamide hybrids targeting the same enzyme, binding energies ranged from -19.21 to -21.74 kcal/mol. nih.gov Furthermore, a study on triazine-isatin hybrids as DNA binding agents reported docking scores ranging from -8.5 to -10.3 kcal/mol.

While specific values for this compound are not available, the presence of both an electron-withdrawing and an electron-donating group suggests a unique electronic profile that would influence its binding affinity. The lipophilicity and hydrogen bonding capacity of the molecule would be key determinants of its binding energy.

Table 2: Examples of Predicted Binding Affinities for Substituted Isatin Derivatives

Compound/Derivative ClassTargetPredicted Binding Affinity/Docking Score
N-alkyl-isatin-3-imino aromatic amineEGFR Tyrosine Kinase-7.33 kcal/mol
Isatin sulfonamide derivative 3aEGFR-21.74 kcal/mol
Isatin sulfonamide derivative 4bEGFR-19.21 kcal/mol
Isatin sulfonamide derivative 4cEGFR-20.80 kcal/mol
Triazine-isatin hybrid 7fDNA-10.3 kcal/mol

Note: The data in this table is from studies on various isatin derivatives and serves as a reference for the potential binding affinity of this compound.

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometrical, electronic, and spectroscopic properties of molecules.

DFT calculations can determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. This is crucial for understanding how the molecule will fit into a biological target's binding site.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Isatins

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Isatin (neutral)Not specifiedNot specified3.92
5-methoxyisatin (neutral)Not specifiedNot specified3.38

Note: This table is based on a DFT study of 5-substituted isatins and provides a comparative basis for understanding the electronic properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments (if applicable)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide a deeper understanding of the stability of a ligand-receptor complex and the conformational changes that may occur upon binding.

For isatin derivatives, MD simulations have been used to validate docking results and to assess the stability of the ligand within the binding pocket. These simulations can reveal how the ligand and protein adapt to each other and can highlight the persistence of key interactions, such as hydrogen bonds, over the simulation period. Such studies on this compound would be valuable in confirming its binding mode and assessing the dynamic stability of its complex with a biological target, providing a more realistic picture of its behavior in a biological system.

Therapeutic and Biotechnological Applications of Substituted Indole 2,3 Diones

Drug Discovery and Development Pipeline, Including Lead Compound Identification and Optimization

The isatin (B1672199) nucleus is a foundational structure in drug discovery, valued for its ability to be readily modified to generate novel drug candidates. nih.govresearchgate.net The process begins with the identification of a lead compound, often a simple isatin derivative, that shows a desired biological activity. This initial hit is then subjected to an optimization process, where medicinal chemists systematically alter its structure to enhance potency, improve selectivity, increase metabolic stability, and reduce toxicity. researchgate.net

The isatin scaffold offers multiple positions for chemical modification:

The N1 position: The hydrogen on the indole (B1671886) nitrogen can be substituted with various alkyl, aryl, or acyl groups to modulate lipophilicity and target engagement.

The C3 carbonyl group: This position is highly reactive and is a common site for derivatization to form Schiff bases, hydrazones, and thiosemicarbazones, or to create spirocyclic systems. nih.govyoutube.com These modifications can significantly alter the compound's biological profile.

The aromatic ring (C4-C7 positions): Substitution on the benzene (B151609) ring, such as with halogens (like the chloro group in 7-Chloro-4-methoxy-1h-indole-2,3-dione) or electron-donating groups (like the methoxy (B1213986) group), can fine-tune the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. mdpi.com

This systematic modification approach has led to the development of isatin-based compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties. nih.govmdpi.commdpi.com For instance, isatin-triazole hydrazones have been identified as potent inhibitors of Microtubule affinity-regulating kinase 4 (MARK4), which is implicated in some cancers. nih.gov Similarly, isatin-thiosemicarbazones have been explored for their anticancer properties. researchgate.net The creation of molecular hybrids, where the isatin core is linked to other pharmacophores like quinoline (B57606), triazole, or ciprofloxacin, is another common strategy to develop novel agents with enhanced or dual-action therapeutic effects. nih.govnih.govresearchgate.net

The therapeutic potential of the isatin scaffold is underscored by the successful translation of several derivatives from preclinical research to clinical use. researchgate.net A number of isatin-based molecules have entered clinical trials, primarily for the treatment of cancer. nih.govfrontiersin.org The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial enzymes that regulate cell proliferation, differentiation, and survival. researchgate.net

Notable examples of clinically approved drugs that contain the core oxindole structure of isatin include:

Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). nih.govnih.govfrontiersin.org

Nintedanib: A triple angiokinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). researchgate.netfrontiersin.org

Toceranib: A kinase inhibitor used in veterinary medicine for the treatment of mast cell tumors in dogs. nih.gov

These successful examples validate the isatin/oxindole scaffold as a clinically relevant pharmacophore and continue to inspire the design and development of new isatin-based therapeutic candidates. researchgate.netnih.gov

Application in Combating Drug Resistance in Various Pathologies

A significant challenge in modern medicine is the emergence of drug resistance in cancer and infectious diseases. nih.gov Isatin derivatives have shown considerable promise in addressing this problem by acting on or bypassing common resistance mechanisms. researchgate.net

In oncology, resistance to chemotherapy is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer agents from the cell. researchgate.net Certain isatin-based compounds have been found to inhibit the function of these pumps or to be effective against cancer cell lines that are resistant to standard drugs. researchgate.net For example, various isatin hybrids have demonstrated potent cytotoxicity against doxorubicin-resistant breast cancer cells (MCF-7/DOX) and multidrug-resistant prostate cancer cells (MDR DU-145). mdpi.comnih.gov One study highlighted a series of moxifloxacin-isatin hybrids that were active against doxorubicin-resistant MCF-7 cells. nih.gov Another series of benzofuran-isatin conjugates also showed potency against resistant MCF-7/DOX and MDR DU-145 cell lines. mdpi.com

Compound TypeResistant Cell LineReported ActivityReference
Bis-isatin analogues (e.g., 10a)MCF-7/DOX (Doxorubicin-resistant breast cancer)Showed potent activity, >2.5-fold higher than etoposide mdpi.com
Benzofuran-isatin conjugatesMCF-7/DOX, MDR DU-145Several analogues displayed significant potency mdpi.com
Moxifloxacin-isatin hybridsMCF-7/DOX, MDR DU-145Active, with IC50 values from 32 to 77 μM nih.gov

In the context of infectious diseases, indole derivatives have been investigated for their ability to counteract bacterial resistance. mdpi.com Resistance mechanisms in bacteria can include efflux pumps, such as the NorA pump in Staphylococcus aureus, which confers resistance to antibiotics like fluoroquinolones. turkjps.org Indole-containing compounds have been identified as potential NorA inhibitors. turkjps.org Furthermore, isatin derivatives have been synthesized and tested against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with some hybrids showing excellent activity. nih.govnih.gov

Compound TypeResistant StrainReported Activity (MIC)Reference
Ciprofloxacin-1,2,3-triazole-isatin conjugatesMDR-MTB0.12 to 32 µg/mL nih.gov
1H-1,2,3-triazole-tethered isatin-moxifloxacin hybridsMDR-TBPotent activity, as low as 0.06 µg/mL nih.gov

Potential as Diagnostic Agents and Probes

The indole core structure, fundamental to this compound, possesses favorable photophysical properties that make it an attractive scaffold for the development of fluorescent probes and diagnostic agents. nih.gov Molecules designed with a donor-π-acceptor (D-π-A) architecture, which can be readily synthesized from indole precursors, often exhibit sensitivity to their local environment, allowing them to function as sensors. nih.gov

Indole-based fluorescent probes have been developed for a variety of applications, including:

pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to changes in the molecule's electronic structure and, consequently, its fluorescence emission. This property has been harnessed to create colorimetric and fluorescent pH sensors. nih.gov

Detection of Biologically Relevant Molecules: Researchers have designed indole-based probes capable of selectively detecting important species in biological systems. For instance, an indole-incorporated near-infrared (NIR) probe was developed for the highly sensitive and selective detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. nih.gov This probe was successfully used for imaging H₂O₂ in living cells and zebrafish. nih.gov

Metal Cation Detection: The indole scaffold can be incorporated into larger molecular systems designed to bind specific metal ions. Chelation of a metal can alter the internal charge transfer (ICT) properties of the probe, resulting in a detectable change in fluorescence. mdpi.com Probes based on related structures have been used for the intracellular detection of ions like Zn²⁺, Hg²⁺, and Cu²⁺. mdpi.com

While research has focused more on the broader class of indole derivatives rather than specifically on indole-2,3-diones for diagnostics, the inherent fluorescence of the indole nucleus suggests that isatins could be similarly developed into functional probes for medical imaging and biological research. sioc-journal.cn

Future Directions and Research Challenges for 7 Chloro 4 Methoxy 1h Indole 2,3 Dione

Development of Novel Synthetic Routes with Improved Efficiency, Selectivity, and Sustainability

A primary challenge in advancing the study of 7-Chloro-4-methoxy-1H-indole-2,3-dione and its derivatives is the development of robust and efficient synthetic methodologies. While classical indole (B1671886) syntheses like the Fischer, Bartoli, and Reissert methods provide foundational routes, future efforts must focus on modern, more sustainable approaches. nih.govrsc.org

Current research emphasizes palladium-catalyzed cross-coupling reactions, which offer a powerful tool for C-N and C-O bond formation under relatively mild conditions, enabling the synthesis of complex substituted azaindoles, which are bioisosteres of indoles. researchgate.net The development of one-pot syntheses and methodologies that utilize greener solvents and reagents is crucial for improving the environmental footprint and cost-effectiveness of production. researchgate.net A significant hurdle is achieving regioselectivity. The existing chlorine and methoxy (B1213986) groups on the benzene (B151609) ring of the indole scaffold direct the position of further substitutions, and controlling this selectivity is paramount for creating specific, targeted analogues. Future synthetic strategies should aim for high yields and purity while minimizing complex purification steps, potentially through the use of advanced catalytic systems or flow chemistry. mdpi.comnih.gov

Exploration of New Biological Targets and Disease Indications for this compound Derivatives

The isatin (B1672199) core is associated with a broad spectrum of bioactivities. nih.gov While anticancer and antimicrobial applications are prominent, the unique electronic properties conferred by the chloro and methoxy substituents on this compound may allow its derivatives to interact with novel biological targets. A key future direction is to screen these derivatives against a wider array of targets to uncover new therapeutic applications.

For instance, certain isatin and indole derivatives have been investigated as inhibitors of beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. mdpi.com This suggests a potential avenue for developing neuroprotective agents from the this compound scaffold. mdpi.com Further research could explore its potential as an inhibitor of various kinases, proteases, or as a modulator of specific receptor pathways. Systematic screening against diverse enzyme families and cell lines is essential to identify new and unexpected biological activities.

Potential Biological ActivityAssociated Scaffold
Anticancer Isatin, 7-Chloro-4-aminoquinoline
Antifungal 2-Pyrazoline, 1,2,3-Triazole
Antimicrobial Isatin
Antiviral Isatin
Monoamine Oxidase (MAO) Inhibition Isatin
Anti-amyloidogenic (Alzheimer's) Isatin/Indole Derivatives

Table 2: Investigated Biological Activities of Isatin and Related Heterocyclic Scaffolds. Data sourced from nih.govmdpi.comnih.govmdpi.com.

Advanced SAR and Mechanistic Studies to Guide Rational Drug Design and Optimization

To move from a promising scaffold to an optimized drug candidate, intensive Structure-Activity Relationship (SAR) and mechanistic studies are indispensable. Future research must systematically modify the this compound structure to understand the contribution of each functional group to its biological activity. This includes substitutions at the N-1 position and modifications at the C-3 carbonyl group.

Advanced computational tools, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, can be employed to build predictive models that correlate structural features with biological activity. mdpi.com Such models help in prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. mdpi.com Furthermore, elucidating the precise mechanism of action is a critical challenge. Understanding how these molecules interact with their biological targets at a molecular level—for example, by interfering with tubulin polymerization or inhibiting a specific enzyme—is essential for rational drug design and for optimizing potency and selectivity. acs.org

Design and Synthesis of Hybrid Molecules and Combination Therapies

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, represents a promising frontier for developing multi-target agents with potentially enhanced efficacy or novel mechanisms of action. mdpi.com A significant future direction for this compound is its use as a building block for creating hybrid molecules. nih.govmdpi.com

For example, research has shown that hybrid compounds containing a 7-chloro-4-aminoquinoline nucleus linked to other heterocyclic fragments can exhibit significant antiproliferative and antifungal activities. nih.gov Similarly, the isatin scaffold has been incorporated into hybrid structures with moieties like cis-stilbene (B147466) to create multi-target anticancer compounds. nih.gov Future work could involve synthesizing hybrids that combine the this compound core with other known bioactive agents, such as kinase inhibitors, DNA-intercalating agents, or hormone receptor modulators, to explore potential synergistic effects and overcome drug resistance.

Strategies for Overcoming Bioavailability Challenges and Enhancing Selectivity in Vivo

A major hurdle in translating a bioactive compound from the lab to the clinic is overcoming poor pharmacokinetic properties, such as low bioavailability and lack of selectivity. Future research must focus on strategies to enhance the drug-like properties of this compound derivatives.

Poor aqueous solubility is a common issue that can limit oral bioavailability. Introducing polar functional groups, such as hydroxyl or aminomethyl moieties, into the molecular structure is a potential strategy to address this. acs.org In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can guide the design of analogues with improved pharmacokinetic profiles. mdpi.commdpi.com

Enhancing selectivity is equally critical to minimize off-target effects. Fine-tuning the molecular structure can modulate binding affinity for different receptor subtypes. For instance, studies on related indole derivatives have shown that the position of certain functional groups can dramatically alter selectivity between different sigma (σ) receptor subtypes. acs.org Applying similar strategies to derivatives of this compound will be crucial for developing compounds that are not only potent but also highly selective for their intended biological target in vivo.

Q & A

Q. What are the established synthetic routes for 7-Chloro-4-methoxy-1H-indole-2,3-dione, and how do reaction parameters influence intermediate formation?

The synthesis involves multi-step reactions starting from substituted indole precursors. A key method under nitrogen protection employs ethyl esters (e.g., ethyl 2,4-dichloro-5-pyrimidinecarboxylate) and trifluoroboron ether complexes to introduce substituents, followed by cyclization. Temperature control (<30°C during reagent addition) and solvent selection (e.g., glycol dimethyl ether) are critical to minimize side reactions. HPLC monitoring ensures intermediate purity before final steps . Yields up to 85% are achieved via ethanol reflux and recrystallization .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

1H^1H- and 13C^{13}C-NMR spectroscopy are essential for confirming substituent positions (e.g., methoxy at C4 and chloro at C7) and carbonyl groups (C2/C3). For example, 1H^1H-NMR shows characteristic aromatic splitting patterns, while 13C^{13}C-NMR identifies carbonyl resonances near 179–199 ppm . HPLC with UV detection (>97% purity) and melting point analysis (199–201°C for analogs) are standard for purity validation .

Q. What safety protocols are critical during synthesis and handling?

Use PPE (gloves, goggles) and work under fume hoods when handling volatile reagents (e.g., trifluoroboron ether). Halogenated waste must be segregated and treated by certified agencies to prevent environmental contamination. Adherence to institutional safety guidelines, including inert atmosphere protocols for moisture-sensitive steps, is mandatory .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, but polymorphism or solvent inclusion may cause inconsistencies. For analogous compounds, SCXRD revealed planar aromatic systems with dihedral angles <15° between heterocycles, suggesting minimal conformational variability. Conflicting data should be re-evaluated using alternative crystallization solvents (e.g., ethanol vs. acetonitrile) and validated with DFT calculations .

Q. What strategies enhance regioselectivity in electrophilic substitutions on the indole ring?

The electron-withdrawing chloro and carbonyl groups direct electrophiles to specific positions. For example, Vilsmeier-Haack formylation targets C5 due to deactivation at C4 (methoxy) and C7 (chloro). Computational modeling (e.g., Mulliken charge analysis) predicts reactive sites, while optimized conditions (-10°C to 25°C, stoichiometric control) minimize byproducts .

Q. How does the 4-methoxy group influence stability under varying pH conditions?

The electron-donating methoxy group enhances stability in acidic media but increases susceptibility to oxidation in basic environments. UV-Vis studies show 20% degradation at pH >10 after 24 hours due to hydroxide attack at C4. Buffered storage (pH 6–8) and inert atmospheres are recommended for long-term stability .

Q. What computational methods predict reactivity in novel reactions?

DFT calculations analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization at C5 supports nucleophilic attack patterns in SNAr reactions. Molecular docking studies further guide derivatization for bioactivity optimization, as seen in analogs targeting enzyme active sites .

Methodological Guidance

Q. How can low solubility and byproduct formation be mitigated during purification?

Recrystallization from ethanol/water (4:1 v/v) achieves 85% recovery in scaled-up syntheses. For persistent impurities, flash chromatography with silica gel and ethyl acetate/hexane (1:3) effectively separates non-polar byproducts .

Q. What techniques characterize thermal decomposition pathways?

Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies major fragments (e.g., m/z 177 from Cl loss, m/z 149 from CO cleavage). Isothermal studies under nitrogen at 200°C provide kinetic data for shelf-life modeling .

Q. How do steric/electronic factors affect utility in heterocyclic chemistry?

The chloro group’s ortho-directing effect and methoxy’s para-directing nature enable regioselective cross-coupling. Suzuki-Miyaura couplings at C7 achieve >70% yields using Pd(PPh3_3)4_4/K2_2CO3_3 in DMF at 80°C. Steric hindrance at C4 favors functionalization at C5/C6 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.